molecular formula C10H12N2O2S B14462894 Benzenesulfonamide, 2-cyano-N-(1-methylethyl)- CAS No. 69360-13-0

Benzenesulfonamide, 2-cyano-N-(1-methylethyl)-

Cat. No.: B14462894
CAS No.: 69360-13-0
M. Wt: 224.28 g/mol
InChI Key: PKCZZUWYSYVNLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-isopropylbenzenesulfonamide is an organic compound with the molecular formula C10H12N2O2S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a cyano group (-CN) and an isopropyl group attached to a benzenesulfonamide moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-isopropylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with isopropylamine to form N-isopropylbenzenesulfonamide. This intermediate is then reacted with a cyanating agent, such as cyanogen bromide or tosyl cyanide, to introduce the cyano group. The reaction conditions often involve the use of a base, such as triethylamine, and an organic solvent, like dichloromethane, under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of 2-cyano-N-isopropylbenzenesulfonamide can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and to handle large volumes of reactants and products efficiently .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-isopropylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Various substituted benzenesulfonamides.

    Hydrolysis: Amides or carboxylic acids.

    Reduction: Primary amines.

Scientific Research Applications

2-cyano-N-isopropylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyano-N-isopropylbenzenesulfonamide is primarily based on its ability to act as an electrophilic cyanating agent. The cyano group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing molecular structures. The sulfonamide moiety can interact with biological targets, such as enzymes and receptors, through hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-N-isopropylbenzenesulfonamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance between reactivity and stability, making it a valuable intermediate in both academic and industrial research .

Properties

CAS No.

69360-13-0

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

2-cyano-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C10H12N2O2S/c1-8(2)12-15(13,14)10-6-4-3-5-9(10)7-11/h3-6,8,12H,1-2H3

InChI Key

PKCZZUWYSYVNLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=CC=C1C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.